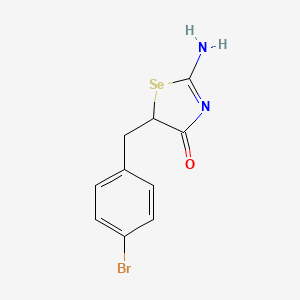
5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one is a heterocyclic compound that contains selenium, bromine, and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one typically involves multiple steps. One common method starts with the reaction of 4-bromobenzyl bromide with potassium selenocyanate to form 4-bromobenzyl selenocyanate. This intermediate is then reacted with an appropriate amine to yield the desired selenazolidinone compound. The reaction conditions often involve the use of solvents such as acetonitrile and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution of the bromine atom can produce various substituted selenazolidinones .
Scientific Research Applications
5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known biological activity of selenium-containing compounds.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one involves its interaction with biological molecules. The selenium atom can form covalent bonds with sulfur-containing amino acids in proteins, potentially inhibiting enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but lacks the selenium and imino groups.
4-Bromobenzyl bromide: Contains the bromobenzyl group but does not have the selenazolidinone structure.
Selenazolidinones: A class of compounds containing the selenazolidinone ring but with different substituents.
Uniqueness
5-(4-Bromobenzyl)-2-imino-1,3-selenazolidin-4-one is unique due to the presence of both selenium and bromine atoms, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C10H9BrN2OSe |
|---|---|
Molecular Weight |
332.07 g/mol |
IUPAC Name |
2-amino-5-[(4-bromophenyl)methyl]-1,3-selenazol-4-one |
InChI |
InChI=1S/C10H9BrN2OSe/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-4,8H,5H2,(H2,12,13,14) |
InChI Key |
PKCRXABGGWCSGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=O)N=C([Se]2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















